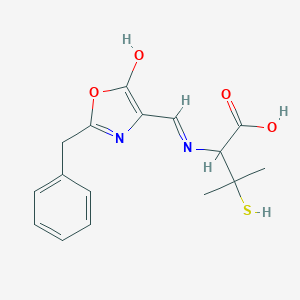

Valine, 3-mercapto-N-((5-oxo-2-(phenylmethyl)-4(5H)-oxazolylidene)methyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Valine, 3-mercapto-N-((5-oxo-2-(phenylmethyl)-4(5H)-oxazolylidene)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Sulfur Transfer

The compound derived from valine, particularly through the use of chiral auxiliaries such as 1,3-oxazolidinethione, has been synthesized and applied in intramolecular sulfur transfer reactions. This process is facilitated by the presence of NbCl5 as a catalyst, which also serves as an indicator for the reaction's progression. The transformation into corresponding β-mercapto esters further demonstrates the compound's utility in organic synthesis, providing a pathway for the creation of sulfur-containing esters with potential applications in various chemical syntheses (Ortiz et al., 2003).

Formation of Thiazolidinones

In the context of heterocyclic chemistry, valine derivatives have been employed in the synthesis of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones. The process involves the reaction of L-valine with arenealdehydes and mercaptoacetic acid, yielding compounds with moderate yields. These thiazolidinones have been characterized by NMR and confirmed by X-ray crystallography, highlighting the structural diversity achievable through the manipulation of valine derivatives (Cunico et al., 2006).

Antimicrobial Screening

Valine-derived compounds have also been synthesized and evaluated for their antimicrobial properties. The synthesis of 1-N-2'-(3'-Methylbutanoicacid)-2-phenyl-4-arylidine-5-oxo-imidazolines via the condensation of L-valine with different oxazolones and their subsequent antimicrobial screening against various bacterial strains demonstrate the potential of valine derivatives in contributing to the development of new antimicrobial agents. Some of these compounds showed moderate activity, indicating their potential for further exploration and optimization in antimicrobial drug discovery (Bhatt et al., 2014).

Synthesis of Oxazoles and Evaluation of Biological Activities

The synthesis of valine-derived compounds, specifically N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones, showcases the versatility of valine in organic synthesis. These compounds, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, were not only successfully synthesized but also subjected to antimicrobial activity and toxicity assessments. Their ability to exhibit antimicrobial activity against specific bacterial strains and the evaluation of toxicity to aquatic organisms underscore the potential of valine derivatives in the development of new chemical entities with biological relevance (Apostol et al., 2021).

Eigenschaften

IUPAC Name |

2-[(2-benzyl-5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2,23)13(14(19)20)17-9-11-15(21)22-12(18-11)8-10-6-4-3-5-7-10/h3-7,9,13,21,23H,8H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIVRINPALWDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N=CC1=C(OC(=N1)CC2=CC=CC=C2)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313604 |

Source

|

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylpenicillenic acid | |

CAS RN |

3264-88-8 |

Source

|

| Record name | Benzylpenicillenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)